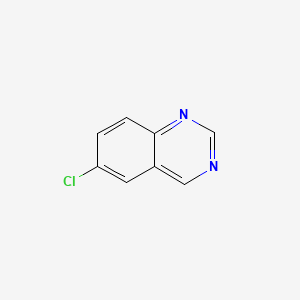

6-Chloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZOSGVUMBJPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990241 | |

| Record name | 6-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-78-7 | |

| Record name | 6-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloroquinazoline: A Technical Guide for Advanced Drug Discovery

Foreword

The quinazoline scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Among its halogenated derivatives, 6-chloroquinazoline has emerged as a particularly valuable building block, underpinning the architecture of numerous therapeutic agents, most notably in the realm of oncology. This technical guide offers an in-depth exploration of this compound, from its fundamental chemical identity to its sophisticated applications in the design and development of targeted therapies. We will dissect its synthesis, reactivity, and the critical role it plays as a pharmacophore, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile molecule in their pursuits.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring, with a chlorine atom substituted at the 6-position.

| Identifier | Value | Source |

| CAS Number | 700-78-7 | PubChem[1] |

| Molecular Formula | C₈H₅ClN₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Physicochemical Properties

Experimental data for the parent this compound is not extensively documented in publicly available literature. The following table includes computed properties from reliable databases, which serve as a valuable estimation for experimental design. For comparative context, the experimental melting point of the isomeric 4-chloroquinazoline is also provided.

| Property | Value | Notes |

| Molecular Weight | 164.59 g/mol | Computed by PubChem[1] |

| Melting Point | 96-100 °C | Experimental, for the isomeric 4-chloroquinazoline |

| Boiling Point | Not available | - |

| Solubility | Soluble in many common organic solvents. | General observation for similar heterocyclic compounds. |

| XLogP3 | 1.6 | Computed by XLogP3 3.0[1] |

Spectroscopic Data

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 164, consistent with its molecular weight. The isotopic pattern of the molecular ion, with a peak at M+2 (m/z 166) of approximately one-third the intensity of the M+ peak, is characteristic of a monochlorinated compound.[1] Key fragments are observed at m/z 137 and 166.[1]

-

¹H NMR Spectroscopy: While a specific spectrum for this compound is not provided, the spectrum of the closely related quinazoline can be used as a reference. The protons on the quinazoline ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). For this compound, one would expect to see distinct signals for the protons at the 2, 4, 5, 7, and 8 positions, with coupling patterns revealing their connectivity.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the chlorine atom (C-6) would exhibit a characteristic chemical shift, and the other carbons of the quinazoline core would resonate in the typical aromatic region. For reference, the ¹³C NMR spectrum of the related 6-chloroquinoline has been documented.[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the formation of a quinazolinone intermediate via the Niementowski reaction, followed by a chlorination step.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone

This protocol is adapted from the well-established Niementowski reaction for the synthesis of quinazolinones.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloroanthranilic acid (1 equivalent) and an excess of formamide (approximately 4 equivalents).

-

Heating: Heat the reaction mixture in a glycerin bath or a suitable heating mantle to 130-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.

-

Isolation: The product, 6-chloro-4(3H)-quinazolinone, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinazolinone.

Experimental Protocol: Synthesis of this compound

This procedure details the chlorination of the quinazolinone intermediate using phosphorus oxychloride.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-chloro-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of the quinazoline ring system and the nature of the chloro substituent. The pyrimidine ring is electron-deficient, which makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. The chlorine atom at the 6-position is on the benzene ring and is less reactive towards nucleophilic aromatic substitution compared to a chlorine atom at the 2- or 4-position. However, it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 6-position, a key feature in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a prominent feature in a number of clinically successful kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.

The EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation, survival, and migration. Quinazoline-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling.

Caption: Simplified EGFR signaling pathway and the mechanism of action of quinazoline-based inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a this compound derivative against EGFR kinase activity using a continuous-read fluorescence-based assay.[7]

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human EGFR kinase

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

ATP solution

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

384-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stocks of EGFR enzyme, peptide substrate, and ATP in the kinase reaction buffer at the desired concentrations.

-

Compound Dilution: Perform a serial dilution of the test compound in 50% DMSO.

-

Pre-incubation: In a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted compound or DMSO (for control) to wells containing the EGFR enzyme (e.g., 5 µL). Incubate at room temperature for 30 minutes.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate (e.g., 45 µL) to each well.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) at the appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm).

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence progress curves. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol outlines the general procedure for evaluating the cytotoxic effects of a this compound derivative on cancer cells.[8][9][10]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicology: Chloroquinazolines are often classified as toxic if swallowed and may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis and the versatility of its chemical functionalization, particularly at the 6-position, make it an ideal scaffold for the development of targeted therapeutics. The proven success of this compound-containing drugs, especially in the inhibition of EGFR kinase for cancer treatment, underscores its value as a pharmacophore. This guide has provided a comprehensive overview of the essential technical aspects of this compound, from its fundamental properties and synthesis to its application in biological assays. It is our hope that this information will serve as a valuable resource for scientists and researchers, empowering them to unlock the full potential of this remarkable heterocyclic compound in the ongoing quest for novel and effective medicines.

References

-

National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

-

BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]

-

Kim, D. W., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of Nanoscience and Nanotechnology, 15(8), 5876-5881. Retrieved from [Link]

-

Unknown. (n.d.). 1. In Vitro: MTT Assay. Retrieved from [Link]

-

Taleli, L. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem. Retrieved from [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

-

Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare. Retrieved from [Link]

-

Das, A. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 16(1), 450-461. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Saitkulov, F. E. (2024). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-chloro-2-(chloromethyl)-4-phenylquinazoline. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-nitroquinazoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C8H5ClN2 | CID 596352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 3. generis-publishing.com [generis-publishing.com]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical properties of 6-Chloroquinazoline

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroquinazoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry. Its quinazoline core, a fusion of benzene and pyrimidine rings, is a recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. The presence of a chlorine atom at the 6-position provides a crucial handle for synthetic modification, enabling the development of diverse compound libraries for drug discovery.[1] This guide offers a detailed examination of the core physicochemical properties of this compound, providing the foundational knowledge necessary for its strategic application in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1][2]

Part 1: Molecular and Structural Properties

A thorough understanding of the molecular and structural characteristics of this compound is the cornerstone of its application in rational drug design.

Chemical Structure

The fundamental structure consists of a quinazoline ring system with a chlorine atom substituted at the C-6 position.

Caption: Chemical structure of this compound.

Key Physicochemical Descriptors

These quantitative properties are essential for computational modeling, reaction planning, and predicting the compound's behavior in various environments.

| Property | Value | Source(s) |

| Molecular Weight | 164.59 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 96-100 °C | [4][5] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural confirmation and is a critical component of quality control in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule.

-

¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment of each hydrogen atom. Expected chemical shifts (δ) in ppm (referenced to TMS) are:

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number and types of carbon atoms.

-

The 8 carbon atoms of the this compound skeleton will produce signals in the aromatic region of the spectrum (typically 110-160 ppm).[8]

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Exact Mass: 164.0141 g/mol .[3]

-

Isotopic Pattern: A key feature in the mass spectrum of a monochlorinated compound is the presence of two major peaks for the molecular ion: [M]⁺ at m/z ~164 and [M+2]⁺ at m/z ~166. The characteristic ~3:1 intensity ratio of these peaks is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Part 3: Experimental Protocols for Characterization

The following section outlines standardized, self-validating workflows for the analysis of this compound, ensuring data integrity and reproducibility.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic compounds. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.

Methodology:

-

System Preparation: Utilize a reverse-phase C18 column with a standard HPLC system equipped with a UV detector.

-

Mobile Phase: Prepare a gradient system, typically using acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes by protonating the basic nitrogens.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Monitor the elution profile at a wavelength of maximum absorbance for the quinazoline ring, typically around 254 nm.

-

Data Interpretation: Purity is calculated based on the relative area percentage of the main peak in the chromatogram. A pure sample will exhibit a single, sharp peak with minimal to no other signals.

Caption: Standard workflow for HPLC purity assessment.

Part 4: Relevance in Drug Development & Synthesis

The physicochemical properties of this compound directly influence its utility as a building block for complex, biologically active molecules.

Role as a Synthetic Intermediate

The quinazoline scaffold is a core component of numerous approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy like gefitinib and erlotinib.[1] The chlorine atom at the 6-position is not merely a substituent; it is a versatile functional handle. It activates the ring system for nucleophilic aromatic substitution and serves as an ideal coupling partner in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the strategic introduction of diverse chemical functionalities.[9] This synthetic tractability is a primary reason for its prevalence in drug discovery programs.

Safety and Handling

As a responsible scientist, proper handling is paramount.

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]

-

Hazard Statements: The compound may cause skin, eye, and respiratory irritation.[5][12] It is crucial to consult the full Safety Data Sheet (SDS) before use.[10][11]

-

Storage: Store in a cool, dry place in a tightly sealed container.[13]

References

-

This compound, PubChem, National Institutes of Health. Available at: [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors, Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

Supporting Information, The Royal Society of Chemistry. Available at: [Link]

-

6-Chloro-4-phenylquinazoline, PubChem, National Institutes of Health. Available at: [Link]

-

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR], SpectraBase. Available at: [Link]

-

Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline, LookChem. Available at: [Link]

-

6-chloro-2-(chloromethyl)-4-phenylquinazoline, ChemSynthesis. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents, Royal Society of Chemistry. Available at: [Link]

-

6-Chloroquinoline, PubChem, National Institutes of Health. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents, Beilstein Journal of Organic Chemistry via PMC, NIH. Available at: [Link]

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir, ACS Omega via PMC, NIH. Available at: [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives, ResearchGate. Available at: [Link]

-

4-Chloro-6,7-dimethoxyquinazoline, PubChem, National Institutes of Health. Available at: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H5ClN2 | CID 596352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]

- 5. 4-クロロキナゾリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

6-Chloroquinazoline structure and IUPAC name

This compound has firmly established itself as more than just a chemical intermediate; it is a privileged scaffold that provides a robust and strategically vital platform for the design of novel therapeutics. Its predictable reactivity, coupled with the favorable influence of the 6-chloro substituent on biological activity and pharmacokinetics, ensures its continued prominence in medicinal chemistry. The ongoing exploration of new synthetic methodologies and biological targets will undoubtedly lead to the discovery of new and more effective drugs based on this remarkable heterocyclic core. [9]

References

- BenchChem. Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.

- Journal of the American Chemical Society. Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline.

- Journal of Medicinal Chemistry.

- PubChem, National Institutes of Health. This compound.

- Journal of the American Chemical Society. Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2.

- AK Scientific, Inc.

- BenchChem. 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry.

- PubMed.

- Muby Chemicals. Safety Data Sheet: 6-Nitro-7-Chloro-4-Hydroxy quinazoline.

- PubChem, National Institutes of Health. 6-Bromo-4-chloro-quinazoline.

- Fisher Scientific.

- PharmaCompass.

- Sigma-Aldrich.

- Sigma-Aldrich.

- MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- ResearchGate. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF.

- PMC, National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- Organic Chemistry Portal. Synthesis of quinazolines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H5ClN2 | CID 596352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. aksci.com [aksci.com]

- 17. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 18. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 6-Chloroquinazoline from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 6-chloroquinazoline, a pivotal scaffold in medicinal chemistry, originating from anthranilic acid. The quinazoline core is a recurring motif in a multitude of pharmacologically active compounds, including anticancer agents.[1][2] The presence of a chlorine atom at the 6-position can significantly modulate the biological activity and pharmacokinetic profile of these molecules, often enhancing their therapeutic potential.[3] This document will detail the strategic considerations, mechanistic underpinnings, and practical execution of the multi-step synthesis, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound moiety, in particular, is a key component of several potent kinase inhibitors, which are crucial in the targeted therapy of cancer.[3][4] The chlorine substituent can participate in halogen bonding, enhancing binding affinity to target proteins, and can also improve metabolic stability and other pharmacokinetic parameters.[3] Given its importance, a robust and well-understood synthetic route from readily available starting materials like anthranilic acid is of paramount importance for the medicinal chemistry community.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from anthranilic acid is a multi-step process that can be broadly divided into three key transformations:

-

Formylation of Anthranilic Acid: Introduction of a formyl group onto the amino functionality of anthranilic acid.

-

Cyclization to form the Quinazolinone Core: Formation of the bicyclic quinazolinone ring system.

-

Chlorination of the Quinazolinone: Conversion of the quinazolinone to the final this compound product.

This guide will dissect each of these stages, providing detailed protocols and mechanistic insights.

Caption: High-level overview of the synthesis of this compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Formylation of Anthranilic Acid

The initial step involves the acylation of the amino group of anthranilic acid with a formyl group. This is a critical transformation to set the stage for the subsequent cyclization.

Causality of Experimental Choices:

-

Reagent: Formic acid is the most common and cost-effective formylating agent. In some protocols, a mixture of formic acid and acetic anhydride is used to generate a mixed anhydride in situ, which is a more potent acylating agent.

-

Conditions: The reaction is typically carried out under heating to drive the reaction to completion. The temperature is carefully controlled to prevent side reactions or degradation of the product.

Experimental Protocol: Synthesis of N-Formylanthranilic Acid

-

To a round-bottom flask equipped with a reflux condenser, add anthranilic acid.

-

Add an excess of formic acid to the flask.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Mechanistic Insight: The formylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of formic acid. A subsequent proton transfer and elimination of a water molecule yield the N-formylanthranilic acid product.[5]

Step 2: Cyclization to 6-Chloro-4(3H)-quinazolinone

This step involves the formation of the heterocyclic quinazolinone ring. The presence of the N-formyl group is essential for this intramolecular cyclization.

Causality of Experimental Choices:

-

Reagents: A dehydrating agent is often employed to facilitate the cyclization by removing the water formed during the reaction. Common choices include acetic anhydride or polyphosphoric acid (PPA). The choice of reagent can influence the reaction conditions and yield.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the cyclization reaction.

Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone

-

Place N-formylanthranilic acid in a reaction vessel.

-

Add a suitable cyclizing/dehydrating agent (e.g., acetic anhydride).

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

Mechanistic Insight: Under acidic conditions and heat, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The nitrogen of the formamide group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable quinazolinone ring.

Caption: Simplified mechanism for the cyclization to the quinazolinone core.

Step 3: Chlorination of 6-Chloro-4(3H)-quinazolinone

The final step is the conversion of the 4-oxo group of the quinazolinone to a chloro group, yielding the desired this compound. This is a crucial step that introduces the key chlorine atom at the 4-position, which is often a site for further functionalization in drug discovery programs.[6]

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[7][8] Other reagents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed.[8][9]

-

Reaction Conditions: The reaction is typically performed at elevated temperatures, often under reflux, to ensure complete conversion. The use of a solvent like toluene or chloroform may be necessary.

Experimental Protocol: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 6-chloro-4(3H)-quinazolinone.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux for the required duration, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Mechanistic Insight: The reaction with POCl₃ proceeds through the formation of a phosphorylated intermediate.[7] The lactam tautomer of the quinazolinone is in equilibrium with its lactim form. The oxygen of the lactim tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the C4 position, with the departure of the phosphate leaving group, yields the 4-chloroquinazoline product.[7]

One-Pot Synthesis Approaches

For efficiency and improved yields, one-pot synthetic strategies have been developed. These methods combine multiple steps into a single reaction vessel, avoiding the isolation and purification of intermediates. For instance, a one-pot reductive cyclization of 2-nitrobenzoic acid derivatives with formamide has been reported to yield quinazolinones directly.[10] While this specific example does not start from anthranilic acid, it highlights the trend towards more streamlined synthetic processes in modern organic chemistry.[11][12]

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Anthranilic Acid | Formic Acid | N-Formylanthranilic Acid | >90 |

| 2 | N-Formylanthranilic Acid | Acetic Anhydride | 6-Chloro-4(3H)-quinazolinone | 80-90 |

| 3 | 6-Chloro-4(3H)-quinazolinone | POCl₃ | This compound | 70-85 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Conclusion

The synthesis of this compound from anthranilic acid is a well-established and reliable process that is fundamental to the production of numerous compounds of medicinal interest. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is crucial for optimizing this synthetic route. This guide provides a solid foundation for researchers to confidently and efficiently synthesize this important heterocyclic scaffold for their drug discovery endeavors. The continued development of more efficient, one-pot procedures will further enhance the accessibility of this valuable building block.

References

-

Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

-

Al-Suaily, K., & Al-Karawi, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

-

Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

-

Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

da Silva, G., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Negrete, G., et al. (2009). One-pot reductive cyclization to antitumor quinazoline precursors. Arkat USA. Available at: [Link]

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6]. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. Available at: [Link]

-

Liu, X., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Inamdar, S., & More, K. (2012). Synthesis of Medicinally Important Quinazolines and Their Derivatives. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Al-Hussain, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

-

Kim, J., et al. (2016). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. ResearchGate. Available at: [Link]

-

MDPI. (2021). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. Available at: [Link]

-

ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?. ResearchGate. Available at: [Link]

-

International Journal of Engineering Research & Technology. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Engineering Research & Technology. Available at: [Link]

-

Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

-

Uppsala University. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Formylanthranilate. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (2015). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Formylanthranilate | C8H6NO3- | CID 5459905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 6-Chloroquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline ring system, a cornerstone in heterocyclic chemistry, has long been recognized for its profound impact on medicinal chemistry. The strategic introduction of a chlorine atom at the 6-position of this scaffold has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides an in-depth technical exploration of the 6-chloroquinazoline core, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this privileged scaffold, dissect its diverse biological potential across oncology, infectious diseases, and inflammation, and elucidate the underlying mechanisms of action. This comprehensive overview is supplemented with detailed experimental protocols and structure-activity relationship (SAR) insights to empower the rational design and development of next-generation therapeutics based on the this compound framework.

The Quinazoline Scaffold: A Foundation of Therapeutic Promise

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a prominent feature in numerous natural products and synthetic compounds of therapeutic significance.[1] Its rigid, planar structure provides an ideal framework for interacting with various biological targets, and its nitrogen atoms offer opportunities for hydrogen bonding, a key interaction in drug-receptor binding. The versatility of the quinazoline scaffold is evident in the wide array of FDA-approved drugs that incorporate this moiety, including therapeutics for cancer, hypertension, and bacterial infections.[2][3]

The Significance of the 6-Chloro Substitution

The introduction of a chlorine atom at the 6-position of the quinazoline ring is a critical modification that often enhances the biological activity of the resulting derivatives.[4] This enhancement can be attributed to several factors:

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the quinazoline ring system, influencing its reactivity and binding affinity for target proteins.

-

Lipophilicity: The addition of a chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pockets of proteins, thereby enhancing binding affinity and selectivity.

-

Metabolic Stability: The presence of a chlorine atom can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

Synthetic Strategies for Accessing the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, often starting from commercially available 5-chloroanthranilic acid derivatives. A common and versatile approach involves a multi-step synthesis to generate key intermediates that can be further elaborated.

Synthesis of 6-Chloro-3H-quinazolin-4-one: A Key Intermediate

A foundational precursor for many this compound derivatives is 6-chloro-3H-quinazolin-4-one. The following protocol outlines a typical synthesis.[5]

Experimental Protocol: Synthesis of 6-Chloro-3H-quinazolin-4-one

-

Step 1: Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.

-

Step 2: Reduction of the nitro group: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation, to give 3-amino-4-chlorobenzoic acid.

-

Step 3: Cyclization with formamide: The resulting 3-amino-4-chlorobenzoic acid is then heated with an excess of formamide. This reaction proceeds through an initial formylation of the amino group, followed by cyclization to afford 6-chloro-3H-quinazolin-4-one.[5] The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,4,6-Trichloroquinazoline: A Versatile Building Block

For further derivatization at the 2- and 4-positions, 2,4,6-trichloroquinazoline is a highly useful intermediate.

Experimental Protocol: Synthesis of 2,4,6-Trichloroquinazoline

-

Step 1: Synthesis of this compound-2,4(1H,3H)-dione: 5-chloroanthranilic acid is heated with urea at high temperature to yield this compound-2,4(1H,3H)-dione.

-

Step 2: Chlorination: The resulting dione is then refluxed with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline, to yield 2,4,6-trichloroquinazoline.[6] This versatile intermediate allows for sequential and selective substitution at the 2- and 4-positions.

The Anticancer Potential of the this compound Scaffold

The this compound core is a prominent feature in a multitude of potent anticancer agents.[7] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell signaling pathways.

Mechanism of Action: Targeting Key Kinases

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapy. Several this compound derivatives have been developed as potent EGFR inhibitors.[8][10][11]

These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-proliferative signals.[9] The this compound scaffold has proven to be an excellent template for designing both reversible and irreversible EGFR inhibitors.[8][11]

Signaling Pathway: EGFR Inhibition by this compound Derivatives

Caption: EGFR signaling pathway and its inhibition.

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several cancers and is implicated in cell migration, invasion, and metastasis.[12] The this compound scaffold has been successfully utilized to develop potent and selective PAK4 inhibitors.[12][13] These inhibitors have been shown to suppress the migratory and invasive potential of cancer cells by modulating downstream signaling pathways.[13]

Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[14] This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Extensive SAR studies have been conducted on this compound derivatives to optimize their anticancer potency.[4][15] Key findings include:

-

Substitution at the 4-position: The nature of the substituent at the 4-position is crucial for activity. Anilino groups are commonly found in potent EGFR inhibitors, with specific substitutions on the aniline ring modulating potency and selectivity.[8][11]

-

Substituents on the quinazoline ring: In addition to the 6-chloro group, substitutions at other positions, such as the 7-position, can further enhance activity.[15]

-

Introduction of reactive groups: For irreversible inhibitors, the incorporation of an electrophilic group, such as an acrylamide moiety, allows for covalent bond formation with a cysteine residue in the active site of the target kinase.[8][11]

Experimental Protocols for Evaluating Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17][18]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[18]

This assay is used to evaluate the effect of a compound on cell migration.[13][19][20][21]

Experimental Protocol: Wound Healing Assay

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a culture plate.

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[19][20]

-

Compound Treatment: Treat the cells with the test compound at a non-toxic concentration.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours).[13][19]

-

Analysis: Measure the rate of wound closure in the treated cells compared to untreated control cells.[13][21]

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with a compound.[14][22][23][24]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[22][23]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[22][23][24]

Antimicrobial Potential of the this compound Scaffold

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. The this compound scaffold has emerged as a promising framework for the design of novel antimicrobial compounds.[9][22][25]

Mechanism of Action: Targeting Essential Bacterial Enzymes

Some quinazoline derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[13] By inhibiting this enzyme, these compounds prevent bacterial proliferation.

Spectrum of Activity

This compound derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal species.[8][9][25]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinazolinone Derivatives | Staphylococcus aureus | 0.0078 - 25 | [25][26] |

| Quinazolinone Derivatives | Escherichia coli | 1.56 - >100 | [9][25] |

| Quinazolinone Derivatives | Pseudomonas aeruginosa | 25 - >100 | [8][25] |

| Quinazolinone Derivatives | Candida albicans | 0.78 - >100 | [9][25] |

| Quinazolinone Derivatives | Aspergillus flavus | 0.097 - >100 | [25] |

Table 1: Representative Antimicrobial Activity of Quinazoline Derivatives.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution of Compound: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[26]

Anti-inflammatory Properties of the this compound Scaffold

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The this compound scaffold has been explored for its potential as a source of novel anti-inflammatory agents.[7][10][16]

Mechanism of Action: Modulation of Inflammatory Pathways

Quinazoline derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Some quinazoline derivatives have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[10]

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain quinazoline derivatives have been found to inhibit the production of NO in inflammatory models.[17]

Experimental Protocol for In Vitro Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][17]

Experimental Protocol: NO Inhibition Assay

-

Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[4][17]

-

LPS Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[4]

-

Calculation of Inhibition: Calculate the percentage of NO production inhibition by the test compound compared to the LPS-stimulated control.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for in vitro NO inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged core in medicinal chemistry, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities. Its demonstrated potential in oncology, infectious diseases, and inflammation underscores its importance in modern drug discovery. The insights into the synthesis, mechanisms of action, and structure-activity relationships presented in this guide are intended to provide a solid foundation for researchers and drug development professionals.

Future research in this area will likely focus on:

-

Development of more selective inhibitors: Fine-tuning the structure of this compound derivatives to achieve greater selectivity for specific biological targets will be crucial for minimizing off-target effects and improving safety profiles.

-

Exploration of novel biological targets: The full therapeutic potential of the this compound scaffold may extend beyond the currently known targets. High-throughput screening and chemoproteomics approaches could uncover new and exciting therapeutic opportunities.

-

Application of novel drug delivery systems: The formulation of this compound derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

By leveraging the knowledge base outlined in this guide and embracing innovative drug discovery technologies, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold for the benefit of patients worldwide.

References

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. (URL: [Link])

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (URL: [Link])

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (URL: [Link])

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

-

Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. (URL: [Link])

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])

-

INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES - Rasayan Journal of Chemistry. (URL: [Link])

-

Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. - ResearchGate. (URL: [Link])

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

-

Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of - Semantic Scholar. (URL: [Link])

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (URL: [Link])

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. (URL: [Link])

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (URL: [Link])

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (URL: [Link])

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (URL: [Link])

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. (URL: [Link])

-

Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (URL: [Link])

-

Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and - Semantic Scholar. (URL: [Link])

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives - ResearchGate. (URL: [Link])

-

Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. - ResearchGate. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (URL: [Link])

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

-

Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - MDPI. (URL: [Link])

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (URL: [Link])

-

Inhibition of nitric oxide production and free radical scavenging acti - Dove Medical Press. (URL: [Link])

-

In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC - NIH. (URL: [Link])

-

Synthesis and anticancer activity of new quinazoline derivatives - PubMed. (URL: [Link])

-

Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC - NIH. (URL: [Link])

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and anticancer activity of new quinazoline derivatives - ResearchGate. (URL: [Link])

-

[Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. (URL: [Link])

-

Synthesis of quinazolines - Organic Chemistry Portal. (URL: [Link])

-

Apoptosis assays performed by flow cytometry with the compounds 2–4 in... - ResearchGate. (URL: [Link])

-

Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH. (URL: [Link])

Sources

- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mjas.analis.com.my [mjas.analis.com.my]

- 26. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

Introduction to 6-chloroquinazoline derivatives in medicinal chemistry

An In-depth Technical Guide to 6-Chloroquinazoline Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate a remarkable propensity for binding to multiple, significant biological targets. The quinazoline ring system is a quintessential example of such a scaffold. Its rigid, bicyclic aromatic nature provides a stable and predictable platform for the precise spatial arrangement of functional groups, enabling high-affinity interactions with a variety of protein active sites.

This guide focuses specifically on the this compound derivative, a subclass that has risen to prominence, particularly in the realm of oncology. The introduction of a chlorine atom at the 6-position is not a trivial modification; it is a strategic choice that profoundly influences the molecule's electronic properties, metabolic stability, and, most critically, its binding affinity to key enzymatic targets. Through an exploration of its synthesis, mechanism of action, and structure-activity relationships, we will dissect why this specific chlorinated core has become a cornerstone in the development of targeted therapies, most notably inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.

The Strategic Importance of the 6-Chloro Substitution

The quinazoline scaffold itself is a versatile pharmacophore. However, the addition of a chlorine atom at the 6-position imparts several key advantages that have been exploited by medicinal chemists.

-

Electronic Modulation : The electron-withdrawing nature of the chlorine atom decreases the basicity of the quinazoline ring system, particularly the N1 and N3 nitrogen atoms. This modulation can be critical for optimizing the pKa of the molecule, influencing its solubility, cell permeability, and, ultimately, its interaction with the target protein.

-

Metabolic Stability : The C-Cl bond is generally stable to metabolic degradation. Placing the chlorine at the 6-position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

-

Target Engagement : In the context of kinase inhibition, the 6-chloro group often serves as a key anchoring point within the ATP-binding pocket. It can engage in favorable hydrophobic and van der Waals interactions with specific amino acid residues, contributing significantly to the overall binding affinity.

Mechanism of Action: Targeting the ATP-Binding Site of Kinases

The primary mechanism by which this compound derivatives exert their therapeutic effect, particularly in oncology, is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

6-Chloroquinazolines function as ATP-competitive inhibitors. They mimic the adenine portion of ATP, occupying the nucleotide-binding pocket of the kinase. The quinazoline core forms a key hydrogen bond interaction with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is essential for potent inhibition.

A Focus on EGFR Inhibition

The development of EGFR inhibitors represents a landmark achievement in targeted cancer therapy, and this compound derivatives have been at the forefront of this success. First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are based on a 4-anilino-6-chloroquinazoline scaffold.

The general binding mode involves:

-

The quinazoline N1 atom forming a hydrogen bond with the backbone NH of a conserved methionine residue in the hinge region.

-

The 6-chloro group projecting into a hydrophobic pocket.

-

The 4-anilino substituent extending out towards the solvent-exposed region, providing an opportunity for further modification to enhance potency and selectivity.

Caption: Synthetic workflow for a 4-anilino-6-chloroquinazoline derivative.

Structure-Activity Relationships (SAR)

The development of potent and selective this compound inhibitors has been driven by extensive SAR studies. The following table summarizes key findings for EGFR inhibitors.

| Position | Modification | Impact on Activity | Rationale |

| C4 | Small, substituted anilino group | Essential for Potency | The anilino group provides a second point of contact with the enzyme and allows for fine-tuning of selectivity and pharmacokinetic properties. |

| C6 | Chloro or Bromo | Increases Potency | The halogen atom occupies a small hydrophobic pocket, enhancing binding affinity. |

| C7 | Methoxy or Ethoxyalkoxy groups | Improves Solubility and Potency | These groups can form additional hydrogen bonds with water or protein residues and improve the physicochemical properties of the compound. |

| N1 & N3 | Unsubstituted | Critical for Hinge Binding | The N1 atom is a key hydrogen bond donor to the kinase hinge region. N3 substitution is generally detrimental. |

Evolution and Future Directions

The initial success of reversible, first-generation this compound-based EGFR inhibitors like Gefitinib and Erlotinib was tempered by the emergence of acquired resistance, most commonly through the T790M mutation in the EGFR kinase domain. This clinical challenge spurred the development of second and third-generation inhibitors.

-

Second-Generation (Irreversible Covalent): Compounds like Afatinib and Dacomitinib retain the this compound core but incorporate a reactive group (e.g., an acrylamide) on the 4-anilino substituent. This group forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition that can overcome T790M resistance to some extent.

-

Third-Generation (Mutant-Selective): The limitations of second-generation inhibitors, such as off-target toxicity due to non-specific covalent binding, led to the development of third-generation compounds like Osimertinib. While Osimertinib is based on a pyrimidine scaffold, the principles learned from the quinazoline series were instrumental in its design. Future research in the this compound space will likely focus on developing inhibitors that can overcome emerging resistance mechanisms to third-generation drugs.

Conclusion